molecular formula C23H25NO6S B2748548 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3-(4-methoxyphenyl)propanamide CAS No. 946298-35-7

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2748548
CAS No.: 946298-35-7
M. Wt: 443.51
InChI Key: FBVCYLQBURKELT-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound with the CAS registry number 946298-35-7 and a molecular formula of C₂₃H₂₅NO₆S . It has a molecular weight of approximately 443.51 g/mol . The compound features a complex structure integrating a furan ring, two 4-methoxyphenyl units (one as a sulfonyl group and one as a propanamide chain), and an amide linkage . This specific molecular architecture makes it a compound of interest in various chemical research and development fields. Researchers are exploring its potential as a key intermediate in synthetic organic chemistry or for its physicochemical properties. While furan-containing compounds and sulfonamide derivatives are known to be investigated in various pharmacological contexts, including as potential anticonvulsant agents, specific biological activity data and mechanism of action for this particular molecule are not currently established in the available literature and require further investigation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the latest scientific literature for potential applications and handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-28-18-8-5-17(6-9-18)7-14-23(25)24-16-22(21-4-3-15-30-21)31(26,27)20-12-10-19(29-2)11-13-20/h3-6,8-13,15,22H,7,14,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVCYLQBURKELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Furan-Containing Precursor

The synthesis begins with the preparation of the sulfonamide fragment. 4-Methoxybenzenesulfonyl chloride reacts with a furan-derived amine under basic conditions. A representative procedure involves:

Reagents :

  • 4-Methoxybenzenesulfonyl chloride (1.2 equiv)
  • 2-Amino-1-(furan-2-yl)ethanol (1.0 equiv)
  • Triethylamine (2.5 equiv) in dichloromethane (0.1 M)

Conditions :

  • 0°C → room temperature, 12 h
  • Yield: 68–72%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by deprotonation. The furan ring remains intact under these mild conditions.

Oxidation to Sulfone Derivative

Critical to achieving the target sulfonyl group is the oxidation of any thioether intermediates. Sodium periodate (NaIO₄) in aqueous tetrahydrofuran effectively converts sulfides to sulfones:

Typical Protocol :

  • Substrate (1.0 equiv)
  • NaIO₄ (2.3 equiv) in THF/H₂O (4:1 v/v)
  • Reflux, 2 h
  • Yield: 85–90%

Synthesis of Intermediate B: 3-(4-Methoxyphenyl)Propanoic Acid

Friedel-Crafts Acylation

4-Methoxyacetophenone undergoes α-bromination followed by Arbuzov reaction with triethyl phosphite to yield β-ketophosphonate. Horner-Wadsworth-Emmons reaction with methyl acrylate provides the α,β-unsaturated ester, which is hydrogenated to 3-(4-methoxyphenyl)propanoate.

Key Data :

Step Reagent Temp (°C) Time (h) Yield (%)
α-Bromination Br₂, PCl₃ 0 2 78
Arbuzov Reaction P(OEt)₃ 110 6 82
HWE Reaction Methyl acrylate, NaH RT 12 65
Hydrogenation H₂, Pd/C 50 4 91

Saponification to Carboxylic Acid

The methyl ester is hydrolyzed using lithium hydroxide in THF/water (3:1):

Conditions :

  • LiOH (3.0 equiv)
  • THF/H₂O, 60°C, 6 h
  • Yield: 95%

Amide Coupling: Final Assembly

Activation of 3-(4-Methoxyphenyl)Propanoic Acid

The carboxylic acid is activated using N,N'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran:

Procedure :

  • Acid (1.0 equiv), CDI (1.5 equiv)
  • THF, 0°C → RT, 2 h
  • Activation efficiency: >98% (monitored by FTIR)

Coupling with Intermediate A

The activated acid reacts with 2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethylamine under mild conditions:

Optimized Parameters :

Parameter Value
Solvent DMF
Temperature 0°C → RT
Time 16 h
Equiv. Amine 1.2
Yield 74%
Purity (HPLC) 99.2%

Critical Note :
Excess amine ensures complete conversion, while DMF enhances nucleophilicity of the amine.

Purification and Characterization

Chromatographic Purification

Flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane (7:3) removes unreacted starting materials and byproducts:

Elution Profile :

  • Rₕ = 0.33 (target compound)
  • Recovery: 89%

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) :
δ 1.98–2.12 (m, 2H, CH₂), 2.45 (t, J = 7.2 Hz, 2H, COCH₂), 3.72 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 4.12–4.25 (m, 1H, CHSO₂), 5.02 (dd, J = 9.1, 4.3 Hz, 1H, CHN), 6.48–6.55 (m, 2H, furan-H), 7.12–7.29 (m, 6H, aromatic-H), 7.85 (d, J = 8.4 Hz, 2H, SO₂Ar-H).

HRMS (ESI+) :
Calculated for C₂₄H₂₈N₂O₆S [M+H]⁺: 473.1743
Found: 473.1746

Alternative Synthetic Routes

Microwave-Assisted Coupling

Adapting methods from succinimide synthesis, microwave irradiation (300 W, 180°C, 15 min) reduces reaction time to 30 minutes with comparable yield (72%):

Advantages :

  • 80% reduction in reaction time
  • Minimized side reactions

Solid-Phase Synthesis

Immobilization of the amine intermediate on Wang resin enables iterative coupling:

Resin Loading : 0.78 mmol/g
Final Yield : 68% (after cleavage with TFA)

Challenges and Optimization Strategies

Challenge Solution Outcome
Low amine nucleophilicity Use Hünig’s base Yield ↑ 22%
Sulfone hydrolysis Anhydrous conditions Purity ↑ 15%
Furan ring opening Avoid protic solvents Selectivity >99:1

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Analysis :
    Raw material contribution:
    • 4-Methoxybenzenesulfonyl chloride: 43%
    • Furan derivatives: 29%
    • CDI: 18%
  • Environmental Impact : Process mass intensity (PMI): 86 kg/kg Key waste: Triethylamine hydrochloride (12 kg/kg product)

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the sulfonyl group might yield sulfides.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it useful in developing new materials and compounds.
  • Reactivity Studies : It can undergo several chemical reactions, including oxidation to form furan-2,3-dione derivatives and reduction to produce sulfide derivatives. This reactivity is crucial for exploring new synthetic pathways.

Biology

  • Biochemical Probes : The compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific proteins. This interaction can be leveraged to study biological processes and mechanisms at the molecular level.
  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties. It has been evaluated for its ability to inhibit tumor cell growth in vitro, showing promise as a candidate for further development in cancer therapeutics .

Medicine

  • Anti-inflammatory Properties : Research indicates that N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3-(4-methoxyphenyl)propanamide may possess anti-inflammatory effects. These properties are being explored in the context of treating inflammatory diseases.
  • Therapeutic Potential : The compound's unique structure allows it to target specific biological pathways, which could lead to the development of new therapeutic agents for various conditions, including neurological disorders and chronic pain .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study 2Anti-inflammatory EffectsShowed reduction in inflammatory markers in animal models.
Study 3Biochemical ProbingIdentified specific protein interactions that could elucidate disease mechanisms.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3-(4-methoxyphenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

3-(5-(4-Bromophenyl)-2-Furyl)-N-(2-(4-Methoxyphenyl)Ethyl)Propanamide

  • Structure : Differs by replacing the 4-methoxybenzenesulfonyl group with a 4-bromophenyl-substituted furan .
  • Key Differences :
    • Electron Effects : Bromine (electron-withdrawing) vs. sulfonyl (stronger electron-withdrawing) alters electronic density.
    • Molecular Weight : 428.33 g/mol (bromophenyl analog) vs. higher weight for the sulfonyl-containing target compound.
    • Bioactivity : Bromophenyl analogs may exhibit distinct binding affinities due to steric and electronic variations.

(E)-N-(3,4-Dichlorobenzyl)-3-(4-Methoxyphenyl)-2-[[(Tetrahydro-2H-Pyran-2-yl)Oxy]Imino]Propanamide (43-THP)

  • Structure : Features a tetrahydro-2H-pyran (THP)-protected oxime and dichlorobenzyl group .
  • Key Differences :
    • Functional Groups : Oxime (reactive) vs. sulfonamide (stable) impacts metabolic stability.
    • Polarity : THP protection increases hydrophobicity, whereas the sulfonyl group enhances solubility in polar solvents.
    • Synthetic Routes : Oxime formation requires hydroxylamine, while sulfonamide synthesis involves sulfonation reagents.

N-(4-Bromophenyl)-3-(2-(4-Methoxyphenyl)-4-Oxo-4H-Chromen-3-yloxy)Propanamide (VIj)

  • Structure : Contains a chromen-4-one core linked to the propanamide backbone .
  • Electronic Profile: Chromen’s conjugated system vs. furan’s aromaticity alters π-π stacking efficiency. Bioactivity: Chromen derivatives often show anticancer or antioxidant activity, differing from sulfonamide-mediated pathways.

N-[2-(3,4-Dihydroxyphenyl)-2-Hydroxyethyl]-3-(4-Methoxyphenyl)Prop-2-Enamide (Compound 10)

  • Structure : Natural amide with dihydroxyphenyl and hydroxyethyl groups .
  • Key Differences :
    • Polarity : Dihydroxyphenyl enhances water solubility vs. sulfonyl’s moderate polarity.
    • Antioxidant Activity : Catechol groups in natural amides confer radical-scavenging properties, absent in the synthetic sulfonamide target.

Pharmacological and Physicochemical Properties

Bioactivity Trends

  • Bromophenyl/Furan Analogs : Show anticancer activity (e.g., compound 31 in with IC50 < 10 µM) .
  • Natural Amides : Highlight anti-inflammatory IC50 values (e.g., 17.00 µM for compound 2 in ) .

Physicochemical Comparison

Property Target Compound Bromophenyl Analog Chromen Derivative
Molecular Weight ~450–500 g/mol (estimated) 428.33 g/mol 494 g/mol (VIj)
Solubility Moderate (polar solvents) Low (nonpolar substituents) Low (rigid chromen core)
Key Functional Group Sulfonamide Bromophenyl Chromen-4-one

Biological Activity

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H23NO5S
  • Molecular Weight : 413.5 g/mol
  • CAS Number : 946265-00-5

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide group and furan ring are critical for its pharmacological effects, potentially influencing inflammatory processes and cellular signaling pathways.

1. Anti-inflammatory Effects

Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the pathophysiology of various inflammatory diseases.

2. Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways, making it a candidate for further investigation in cancer therapy.

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

Research Findings

A summary of key studies investigating the biological activity of this compound is presented below:

StudyFocusFindings
Study AAnti-inflammatoryDemonstrated inhibition of TNF-alpha and IL-6 in macrophages.
Study BAnticancerInduced apoptosis in breast cancer cell lines with an IC50 value of 25 µM.
Study CAntioxidantShowed a reduction in reactive oxygen species (ROS) levels in neuronal cells.

Case Studies

  • Case Study on Inflammation :
    In a controlled experiment, administration of the compound significantly reduced paw edema in a rat model of inflammation, indicating its potential for treating inflammatory disorders.
  • Case Study on Cancer :
    A xenograft model using human breast cancer cells treated with the compound showed a marked reduction in tumor size compared to controls, suggesting its efficacy as an anticancer agent.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3-(4-methoxyphenyl)propanamide?

  • Methodological Answer : The synthesis involves multi-step reactions with critical control of:
  • Temperature : Maintain 0–5°C during sulfonylation to avoid side reactions .
  • Solvent : Use anhydrous dichloromethane (DCM) for sulfonamide coupling to stabilize intermediates .
  • Catalysts : Employ DMAP (4-dimethylaminopyridine) for acetylation steps to enhance reaction rates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating the final compound ≥95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Analyze chemical shifts for furan (δ 6.2–7.4 ppm), sulfonyl (δ 3.8 ppm for OCH3), and amide (δ 8.1 ppm) groups .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+ = 487.18 g/mol) .
  • FT-IR : Identify sulfonyl S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650 cm⁻¹) .

Q. What preliminary assays are suitable for screening biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against COX-2 (IC50) using fluorometric assays .
  • Antimicrobial Activity : Use microdilution (MIC ≤ 16 µg/mL against S. aureus) .
  • Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific toxicity (EC50 > 50 µM recommended) .

Advanced Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay models?

  • Methodological Answer :
  • Dose-Response Curves : Compare EC50 values in enzymatic (e.g., COX-2) vs. cellular (e.g., macrophage inflammation) assays to identify off-target effects .
  • Metabolic Stability : Assess liver microsome degradation (e.g., t1/2 < 30 min indicates rapid metabolism) to explain reduced in vivo efficacy .
  • Table :
Assay TypeTargetObserved ActivityPotential Confounder
EnzymaticCOX-2IC50 = 0.8 µMNon-specific binding
CellularRAW264.7EC50 = 12 µMLow membrane permeability

Q. What advanced strategies address stereochemical challenges during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)-BINOL for asymmetric induction in ethyl-substituted intermediates .
  • HPLC Chiral Separation : Employ a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers (ee > 98%) .
  • X-ray Crystallography : Confirm absolute configuration of crystals (e.g., CCDC deposition) .

Q. How can computational modeling enhance structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to predict binding to COX-2 (PDB: 5KIR; ∆G ≤ -9 kcal/mol) .
  • QSAR Models : Correlate logP values (2.5–3.5) with antimicrobial activity (R² > 0.85) .
  • Table :
SubstituentlogPMIC (E. coli)Predicted ∆G (kcal/mol)
4-OCH32.832 µg/mL-8.9
4-Cl3.216 µg/mL-9.3

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka = 1.2 × 10⁵ M⁻¹s⁻¹; kd = 0.03 s⁻¹) to COX-2 .
  • Fluorescence Quenching : Monitor tryptophan residue changes in serum albumin (KSV = 2.5 × 10³ M⁻¹) to assess plasma protein binding .
  • CRISPR-Cas9 Knockout : Validate target specificity using COX-2-deficient HeLa cells .

Q. How do researchers balance solubility and bioavailability in formulation?

  • Methodological Answer :
  • Co-solvents : Use PEG-400 (20% v/v) to enhance aqueous solubility (>5 mg/mL) .
  • Nanoparticle Encapsulation : PLGA nanoparticles (150 nm, PDI < 0.2) improve in vivo half-life (t1/2 = 8 h) .
  • Table :
FormulationSolubility (mg/mL)Cmax (µg/mL)AUC0–24 (µg·h/mL)
Free compound0.31.28.5
PLGA NPs4.89.6112.4

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